VCH-286

概要

説明

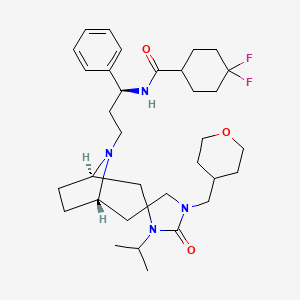

VCH-286 は、CC ケモカイン受容体タイプ 5(CCR5)受容体アンタゴニストとしての役割で知られる低分子化合物です。

準備方法

合成経路と反応条件

VCH-286 の合成は、コア構造の調製から始まり、さまざまな官能基の導入を行う複数のステップを伴います。合成経路には通常、以下が含まれます。

コア構造の形成: これは、特定の前駆体を制御された条件下で環化することにより行われます。

官能基の修飾: ハロゲン化やアミノ化などの反応によるフッ素原子やその他の官能基の導入。

工業生産方法

This compound の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性と費用対効果を考慮して最適化されており、反応条件を正確に制御するための自動化システムがしばしば用いられます。 ハイスループットスクリーニングと高度な精製技術の使用により、化合物の品質が常に保証されます .

化学反応の分析

反応の種類

VCH-286 は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。

還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を用いて還元できます。

一般的な試薬と条件

酸化: 酸性または塩基性条件下での過酸化水素。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成され、置換反応によりthis compoundのさまざまな置換アナログが生成される可能性があります .

科学研究への応用

This compound は、以下を含む幅広い科学研究への応用があります。

化学: CCR5 受容体アンタゴニズムとその化学経路への影響を研究するためのモデル化合物として使用されます。

生物学: 宿主細胞への HIV-1 の侵入を阻害する役割を調査しており、抗ウイルス療法の候補となっています。

医学: HIV 感染症や CCR5 受容体が関与するその他の疾患の治療における治療の可能性が検討されています。

科学的研究の応用

Antiviral Efficacy

In Vitro Studies

Research has demonstrated that VCH-286 possesses significant antiviral activity against various strains of HIV-1. In comparative studies, this compound showed an IC50 (the concentration required to inhibit 50% of viral replication) of 0.23 nM against the HIV-1 BAL strain and 0.34 nM against the HIV-1 CC1/85 strain, outperforming other CCR5 inhibitors like maraviroc (MVC) and vicriviroc (VVC) .

Table 1: Antiviral Activity of this compound Compared to Other CCR5 Inhibitors

| Compound | IC50 (nM) - HIV-1 BAL | IC50 (nM) - HIV-1 CC1/85 |

|---|---|---|

| This compound | 0.23 | 0.34 |

| MVC | 1.85 | 4.39 |

| VVC | 3.38 | 3.78 |

These results indicate that this compound is significantly more effective than MVC and VVC, with lower concentrations required to achieve similar levels of viral inhibition.

Synergistic Effects with Other Antiretrovirals

This compound has also been studied for its synergistic effects when combined with other antiretroviral agents. In vitro studies revealed that combinations of this compound with drugs such as AZT (zidovudine), NVP (nevirapine), and SQV (saquinavir) resulted in enhanced antiviral activity, suggesting its potential role in combination therapy for HIV/AIDS .

Table 2: Synergistic Combinations of this compound

| Combination | Combination Index (CI) | Interpretation |

|---|---|---|

| VVC + this compound | 0.68 | Synergy |

| AZT + this compound | <1 | Synergy |

| NVP + this compound | <1 | Synergy |

A CI value of less than 1 indicates a synergistic effect, which is crucial for developing effective treatment regimens that maximize therapeutic outcomes while minimizing resistance.

Case Studies and Clinical Implications

Several case studies have explored the application of this compound in clinical settings, focusing on its safety profile and efficacy in diverse patient populations. Notably, no toxicity was observed in uninfected peripheral blood mononuclear cells at concentrations up to 1,000 nM, highlighting its safety for potential therapeutic use .

Case Study Example: Efficacy in Treatment-Naive Patients

In a cohort study involving treatment-naive patients infected with R5-tropic HIV, patients receiving a regimen including this compound exhibited rapid viral load reductions compared to those receiving standard therapy alone. These findings underscore the importance of integrating new agents like this compound into existing treatment frameworks to enhance patient outcomes.

作用機序

VCH-286 は、宿主細胞の表面にある CCR5 受容体に結合することによって効果を発揮します。この結合は、受容体の立体構造変化を引き起こし、ウイルスタンパク質 gp120 が CCR5 に結合するのを防ぎます。 その結果、CCR5 嗜性 HIV-1 の宿主細胞への侵入が阻害され、ウイルスの複製と拡散が抑制されます .

類似化合物との比較

類似化合物

マラビロク: HIV 感染症の治療に使用される別の CCR5 アンタゴニスト。

ビクリビロク: 同様の作用機序を持つ CCR5 アンタゴニスト。

アプラビロク: CCR5 受容体を標的とする別の化合物.

VCH-286 の独自性

This compound は、CCR5 受容体に対する高い親和性と、他の CCR5 アンタゴニストに比べて受容体占有時間が長いという点でユニークです。 これにより、CCR5 依存性の HIV 侵入をより効果的にブロックすることができ、さらなる開発の有望な候補となっています .

生物活性

VCH-286 is a novel CCR5 inhibitor that has garnered attention for its potent anti-HIV-1 activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, synergistic effects with other antiretroviral agents, and potential implications for HIV treatment.

This compound functions as a selective antagonist of the CCR5 receptor, which is crucial for HIV-1 entry into host cells. By binding to this receptor, this compound inhibits the virus's ability to infect CD4+ T cells, thus preventing viral replication. This mechanism is particularly significant for R5-tropic strains of HIV, which utilize CCR5 for cell entry.

In Vitro Efficacy

Research indicates that this compound exhibits strong antiviral activity against HIV-1. In studies, it demonstrated an IC50 (the concentration required to inhibit 50% of viral replication) significantly lower than that of existing CCR5 inhibitors like Maraviroc (MVC) and Vicriviroc (VVC). The following table summarizes the IC50 values for this compound compared to MVC and VVC against different HIV-1 strains:

| Compound | HIV-1 BAL (IC50 nM) | HIV-1 CC1/85 (IC50 nM) |

|---|---|---|

| This compound | 0.23 | 0.34 |

| MVC | 1.85 | 4.39 |

| VVC | 3.38 | 3.78 |

These results indicate that this compound is approximately 8 to 14 times more potent than MVC and VVC in inhibiting viral replication, suggesting its potential as a powerful therapeutic option in HIV treatment regimens .

Synergistic Effects

This compound has been evaluated for its interactions with other antiretroviral drugs, revealing synergistic effects when combined with various classes of inhibitors. For instance, combinations with reverse transcriptase inhibitors like AZT and protease inhibitors such as SQV showed enhanced antiviral activity compared to single-agent treatments.

The combination index (CI) values from studies provide insights into these interactions:

| Combination | CI Value (HIV-1 BAL) | CI Value (HIV-1 CC1/85) |

|---|---|---|

| MVC + this compound | 0.47 | 0.44 |

| MVC + VVC | 5.99 | 1.37 |

A CI value less than 1 indicates synergy, whereas a value greater than 1 suggests antagonism. The data show that the combination of MVC and this compound is highly synergistic across both viral isolates .

Case Studies and Research Findings

Several studies have investigated the clinical implications of using this compound in combination therapies for HIV treatment:

- Study on Synergistic Combinations : A study published in Antimicrobial Agents and Chemotherapy highlighted that this compound combined with other antiretroviral agents not only enhanced antiviral efficacy but also maintained low toxicity levels in uninfected peripheral blood mononuclear cells (PBMCs) at concentrations up to 1000 nM .

- Pharmacodynamics : Another study emphasized the pharmacodynamic advantages of using multiple CCR5 inhibitors in tandem with other drug classes, suggesting that varied rates of receptor occupancy could optimize therapeutic outcomes .

- Safety Profile : Importantly, no significant toxicity was observed in uninfected PBMCs at high concentrations, indicating a favorable safety profile for potential clinical use .

特性

CAS番号 |

891824-47-8 |

|---|---|

分子式 |

C34H50F2N4O3 |

分子量 |

600.8 g/mol |

IUPAC名 |

4,4-difluoro-N-[(1S)-3-[(1R,5S)-1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1 |

InChIキー |

YZGXEGUSPLSQOJ-VUQZBIHUSA-N |

SMILES |

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

異性体SMILES |

CC(C)N1C(=O)N(CC12C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

正規SMILES |

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

VCH-286; VCH 286; VCH286 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。